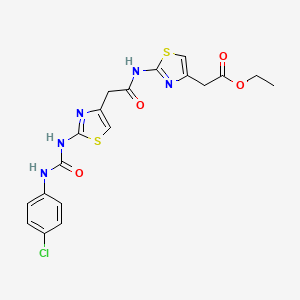
Acetato de etilo 2-(2-(2-(2-(3-(4-clorofenil)ureido)tiazol-4-il)acetamido)tiazol-4-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4S2 and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Selectividad de la Membrana: La selectividad óptima de la membrana se produce a pH 7, con relaciones de Na+ a ion de uranio (VI) de 190 para NF90 y 100 para NF270 .
- Aplicaciones: Los investigadores exploran su potencial como agente bioactivo en varias formulaciones, incluyendo nutracéuticos. Su impacto en la salud y el bienestar es un tema de interés .
Mitigación de la Contaminación por Uranio
Investigación Bioactiva
Actividad Biológica
Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex thiazole structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of ethyl thiazole-4-carboxylate with 4-chlorophenyl isocyanate under reflux conditions in solvents like dichloromethane. This method allows for the formation of the desired product through purification techniques such as column chromatography .
The biological activity of Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, it may exhibit antimicrobial and antifungal activities, which are common among thiazole derivatives .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For example, related compounds have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), indicating strong cytotoxic effects .
Data Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Antifungal | Candida albicans | Not specified | |
| Anticancer (MCF-7) | Breast Cancer | ~17 nM | |
| Anticancer (HT-29) | Colon Cancer | ~9 nM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives similar to Ethyl 2-(2-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate against clinical isolates. Results indicated significant inhibition at low concentrations, supporting its potential as a therapeutic agent against resistant strains.
- Anticancer Activity : In a preclinical trial involving various cancer cell lines, derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential for development into a targeted cancer therapy.
Propiedades
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4S2/c1-2-29-16(27)8-14-10-30-18(23-14)24-15(26)7-13-9-31-19(22-13)25-17(28)21-12-5-3-11(20)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,23,24,26)(H2,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOSKFPZCCQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














